molecular formula C7H6F2 B1362542 2,5-Difluorotoluene CAS No. 452-67-5

2,5-Difluorotoluene

Cat. No. B1362542
CAS RN: 452-67-5
M. Wt: 128.12 g/mol
InChI Key: YSNVKDGEALPJGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,5-Difluorotoluene consists of a toluene (methylbenzene) ring with two fluorine atoms attached at the 2 and 5 positions . The average molecular weight is 128.119 Da .


Physical And Chemical Properties Analysis

2,5-Difluorotoluene has a density of 1.1±0.1 g/cm3 and a boiling point of 116.3±0.0 °C at 760 mmHg . It has a vapor pressure of 21.8±0.2 mmHg at 25°C and a flash point of 12.8±0.0 °C . The compound is also characterized by a refractive index of 1.457 .

Scientific Research Applications

Molecular Spectroscopy and Internal Rotation

2,5-Difluorotoluene has been a subject of interest in molecular spectroscopy, particularly in studying internal rotation phenomena. Research by Nair et al. (2017) utilized a Molecular Beam Fourier Transform Microwave (MB-FTMW) spectrometer to investigate the microwave spectrum of 2,5-difluorotoluene. This study revealed significant internal rotation splittings in the rotational lines, indicative of a comparatively low potential barrier hindering the internal rotation of the methyl group. They successfully identified torsional splittings and determined the potential barrier hindering the methyl top's internal rotation. Their findings are crucial for understanding molecular dynamics and structural characteristics of such halogenated compounds (Nair, Wachsmuth, Grabow, & Lesarri, 2017).

DNA Replication Studies

In the realm of biochemistry, 2,5-Difluorotoluene has been instrumental in exploring DNA replication fidelity. Goodman (1997) discussed how difluorotoluene, despite its inability to form hydrogen bonds like thymine, is almost as efficiently paired with adenine by Escherichia coli proofreading-defective DNA polymerase. This finding challenges the traditional understanding of DNA replication, suggesting that hydrogen bonds are not absolutely required for polymerase to form Watson-Crick base pairs selectively. The insights from this study have profound implications for our understanding of molecular biology and the chemical nature of genetic replication (Goodman, 1997).

Spectroscopic Observation and Electronic Transitions

Ahn et al. (2008) reported the first spectroscopic observation of jet-cooled 2,5-difluorobenzyl radical, derived from 2,5-difluorotoluene. This study provided valuable insights into the electronic transitions between different electronic states of the molecule. Such research enhances our understanding of the fundamental properties of difluorotoluene derivatives and contributes to the broader field of chemical physics (Ahn, Lee, Kim, & Lee, 2008).

Mechanism of Action

The mechanism of action of 2,5-Difluorotoluene is not clearly defined as it would depend on the specific context of use. For instance, in a biological context, the mechanism of action would depend on how the compound interacts with biological molecules .

Safety and Hazards

2,5-Difluorotoluene is a flammable liquid and vapor . It can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,4-difluoro-2-methylbenzene
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InChI

InChI=1S/C7H6F2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
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InChI Key

YSNVKDGEALPJGC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C=CC(=C1)F)F
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Molecular Formula

C7H6F2
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DSSTOX Substance ID

DTXSID10196423
Record name 2,5-Difluorotoluene
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Molecular Weight

128.12 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name 2,5-Difluorotoluene
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CAS RN

452-67-5
Record name 1,4-Difluoro-2-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about 2,5-Difluorotoluene can be obtained from its rotational spectrum?

A1: The rotational spectrum provides valuable information about the molecule's structure and internal dynamics. By analyzing the specific frequencies absorbed by the molecule when transitioning between different rotational energy levels, researchers can determine:

  • Bond lengths and angles: The precise frequencies are highly sensitive to the molecule's geometry, allowing for accurate determination of bond lengths and angles within the 2,5-Difluorotoluene molecule. []
  • Internal rotation barrier: The spectrum can reveal information about the rotation of the methyl group (-CH3) relative to the aromatic ring. Analysis of the spectral lines associated with different rotational states of the methyl group allows for the determination of the energy barrier hindering this internal rotation. []

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